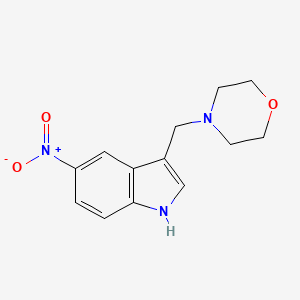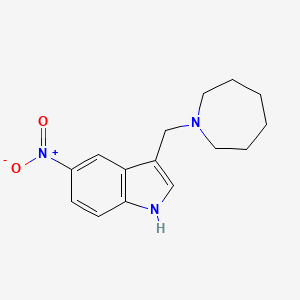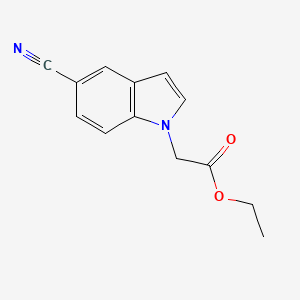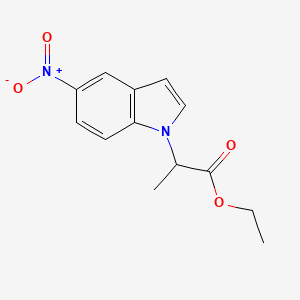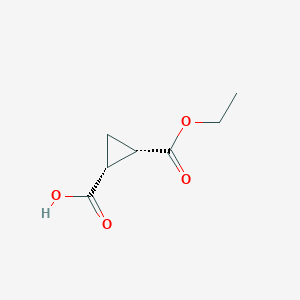![molecular formula C11H12BrN3O2 B8026719 tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B8026719.png)
tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
Descripción general
Descripción
“tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate” is a chemical compound with the molecular formula C11H12BrN3O2 . It is a type of nitrogen-containing heterocycle, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis
The molecular structure of “tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate” includes a pyrazolo[3,4-c]pyridine core, a bromine atom at the 5-position, and a tert-butyl ester group .Chemical Reactions Analysis
The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives . The catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C11H12BrN3O2 and it has a molecular weight of 298.14 .Aplicaciones Científicas De Investigación
Versatile Intermediate for Synthesis : Bobko et al. (2012) developed a novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting the use of pyrazole bromide as a versatile intermediate. This synthesis method is more efficient than previous approaches, showcasing the compound's utility in organic synthesis (Bobko, Kaura, Evans, & Su, 2012).
Hydrogen-Bonded Structures : Trilleras et al. (2008) studied hydrogen-bonded structures in derivatives of the pyrazolo[3,4-b]pyridine system, observing significant differences in these structures due to minor changes in remote substituents. This research is significant for understanding the molecular interactions and potential applications of such compounds (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).
Synthesis of Acetyl-CoA Carboxylase Inhibitors : Huard et al. (2012) reported the synthesis of acetyl-CoA carboxylase inhibitors using a pyrazolo[3,4-c]pyridin-based core. The synthetic strategy provided pyrazolo-fused spirolactams, indicating the compound's relevance in the development of new inhibitors (Huard et al., 2012).
Potential as Protein Kinase Inhibitors : Vilkauskaitė et al. (2013) described a synthetic route towards pyridyl substituted pyrazolo[4,3-c]pyridines, evaluating them for potential as protein kinase inhibitors. This research underscores the compound's potential in pharmacological applications (Vilkauskaitė, Schaaf, Šačkus, Kryštof, & Holzer, 2013).
Regioselectivity in Synthesis : Martins et al. (2012) presented a study on the regioselectivity of synthesizing a series of pyrazoles, demonstrating the importance of reaction media in determining the outcome. Their findings contribute to the understanding of synthesis pathways for similar compounds (Martins, Marzari, Frizzo, Zanatta, Buriol, Andrade, & Zanatta, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 5-bromopyrazolo[3,4-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-8-6-13-9(12)4-7(8)5-14-15/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQXTZNDXLYCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CN=C(C=C2C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






